molecular formula C22H17ClFN3O3 B2698631 1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-54-2

1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2698631
CAS RN: 921840-54-2
M. Wt: 425.84
InChI Key: WIZCHWVYOAANIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrido[3,2-d]pyrimidine core, followed by the attachment of the benzyl groups. The benzyl groups themselves appear to have halogen (chlorine and fluorine) and ether (methoxy) substituents, which could be introduced using appropriate reagents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen substituents and the ether linkage. For example, the chlorine and fluorine atoms might be susceptible to nucleophilic aromatic substitution reactions .

Scientific Research Applications

Synthetic Methods and Chemical Structures

The scientific research into compounds similar to 1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione focuses primarily on synthetic methods, chemical structures, and potential applications in various fields such as antibacterial, anticancer, and herbicidal activities. The compound is part of a broader class of biologically active molecules that utilize pyrido[3,2-d]pyrimidine cores, which serve as scaffolds for developing various pharmacologically active agents.

  • Efficient Synthesis and Structural Analysis : A notable research direction involves the efficient synthesis of pyrido[1,2-c]pyrimidine derivatives, with studies detailing nearly quantitative ring-closing reactions to form the core structure. Such compounds are investigated for their potential as antibacterial agents, highlighting the scaffold's versatility in drug development (Rosen, German, & Kerns, 2009).

  • Biological Activity Investigations : Research also extends to the exploration of biological activities, including urease inhibition, which is significant for developing treatments for conditions like Helicobacter pylori infections, which can lead to ulcers and gastric cancer. Compounds with the pyrido[1,2-a]pyrimidine-2,4(3H)-dione structure have been synthesized and tested for their urease inhibitory activity, revealing potential therapeutic applications (Rauf et al., 2010).

  • Nonlinear Optical Properties : Another area of interest is the investigation into the third-order nonlinear optical properties of related compounds, such as styryl dyes derived from the pyrimidine structure. These studies focus on the potential of these compounds for use in optical devices, demonstrating the diverse applications of pyrido[3,2-d]pyrimidine derivatives beyond pharmaceuticals (Shettigar et al., 2009).

  • Herbicidal Activities : The pyrimidine derivatives also show promise in agricultural applications, with some compounds demonstrating significant herbicidal activities. This suggests the potential of pyrido[3,2-d]pyrimidine derivatives in developing new herbicides that can contribute to agricultural productivity (Huazheng, 2013).

  • Antitumor and Antiviral Applications : Further studies include the synthesis of novel pyrimidine derivatives linked with various functional groups to assess their antitumor and antiviral activities. This research underscores the potential of pyrido[3,2-d]pyrimidine derivatives in developing new therapeutic agents for treating cancer and viral infections, showcasing the compound's importance in medicinal chemistry and drug discovery (Raić-Malić et al., 2000).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3/c1-30-15-9-7-14(8-10-15)12-27-21(28)20-19(6-3-11-25-20)26(22(27)29)13-16-17(23)4-2-5-18(16)24/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCHWVYOAANIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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